molecular formula C13H8N4 B7577789 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile

2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile

Cat. No. B7577789
M. Wt: 220.23 g/mol
InChI Key: MQMZFSUVUPEUAY-UHFFFAOYSA-N
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Description

2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical formula, C15H9N4, and has several unique properties that make it an attractive candidate for various research purposes. In

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile involves its interaction with specific enzymes or receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes. Additionally, 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile has been shown to bind to certain receptors, such as the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile are dependent on its mechanism of action. This compound has been shown to exhibit inhibitory activity against certain enzymes and receptors, which can lead to changes in cellular processes and physiological functions. For example, inhibition of GSK-3β by 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile has been shown to have potential therapeutic effects in the treatment of various diseases, such as Alzheimer's disease and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile in lab experiments include its unique properties, such as its inhibitory activity against specific enzymes and receptors, and its potential use as a fluorescent probe. Additionally, the synthesis method of this compound is relatively straightforward, making it easily accessible for researchers. However, there are also limitations to using 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile in lab experiments, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research involving 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile. One potential area of study is the development of new drugs based on the inhibitory activity of this compound against specific enzymes and receptors. Additionally, further research could be conducted to explore the potential use of 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile as a fluorescent probe for detecting biomolecules. Finally, more studies could be conducted to investigate the biochemical and physiological effects of this compound in various disease models.

Synthesis Methods

The synthesis method of 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile involves the reaction between 2-amino-6-bromo-3-cyanopyridine and malononitrile in the presence of a base. This reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, 2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile has been studied for its potential use as a fluorescent probe for detecting certain biomolecules.

properties

IUPAC Name

2-amino-6-(3-cyanophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15)13(16)17-12/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMZFSUVUPEUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=C(C=C2)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(3-cyanophenyl)pyridine-3-carbonitrile

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